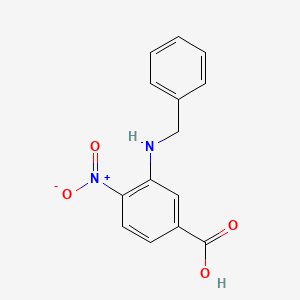

3-(Benzylamino)-4-nitrobenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(benzylamino)-4-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4/c17-14(18)11-6-7-13(16(19)20)12(8-11)15-9-10-4-2-1-3-5-10/h1-8,15H,9H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWMVBTNEUYMWCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(C=CC(=C2)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical properties of 3-(Benzylamino)-4-nitrobenzoic acid

The following technical guide details the physicochemical properties, synthesis, and applications of 3-(Benzylamino)-4-nitrobenzoic acid (CAS 1400644-88-3).

A Technical Guide for API Intermediates & Kinase Inhibitor Scaffolds

Executive Summary

3-(Benzylamino)-4-nitrobenzoic acid (CAS 1400644-88-3) is a specialized nitro-aromatic intermediate critical in the synthesis of heterocycles for pharmaceutical applications.[1][2] Distinguished by its ortho-nitroaniline core, this molecule serves as a privileged scaffold for the development of benzimidazoles and BMPR2-selective kinase inhibitors (e.g., CDD-1115). Its utility stems from the lability of the nitro group (reducible to an amine) and the functionality of the carboxylic acid, enabling diverse downstream cyclization and coupling reactions.

This guide provides a definitive analysis of its physicochemical behavior, validated synthetic protocols, and handling requirements for high-purity applications.

Chemical Identity & Structural Analysis[3]

| Property | Specification |

| Chemical Name | 3-(Benzylamino)-4-nitrobenzoic acid |

| CAS Number | 1400644-88-3 |

| Molecular Formula | C₁₄H₁₂N₂O₄ |

| Molecular Weight | 272.26 g/mol |

| SMILES | C1=CC=C(C=C1)CNC2=C(C=CC(=C2)C(=O)O)[O-] |

| Core Scaffold | ortho-Nitroaniline / Benzoic Acid |

| Key Functional Groups | Carboxylic Acid (C-1), Benzylamine (C-3), Nitro (C-4) |

Structural Commentary

The molecule features a "push-pull" electronic system. The nitro group at position 4 is strongly electron-withdrawing, reducing the basicity of the adjacent benzylamino group at position 3 via conjugation and inductive effects. Conversely, the amino group acts as an electron donor, stabilizing the aromatic ring but making the nitro group susceptible to reduction. The carboxylic acid at position 1 remains electronically isolated enough to maintain typical pKa values.

Physicochemical Properties[6][11]

Solid-State & Solution Properties

-

Appearance: Yellow to orange crystalline solid (characteristic of o-nitroanilines due to

transitions). -

Melting Point: Predicted range 195–205 °C (decomposition likely upon melting due to nitro-group instability).

-

Solubility Profile:

-

High Solubility: DMSO, DMF, DMAc (Dipolar aprotic solvents are required for stock solutions).

-

Moderate Solubility: Ethyl Acetate, Methanol (often requires warming).

-

Low/Insoluble: Water, Hexanes, Diethyl Ether.[3]

-

Acid-Base & Lipophilicity (Predicted/Derived)

| Parameter | Value | Mechanistic Insight |

| pKa (Acid) | 3.6 – 3.9 | Attributed to the carboxylic acid (-COOH). The electron-withdrawing nitro group slightly increases acidity compared to benzoic acid (pKa 4.2). |

| pKa (Base) | < 1.0 | The aniline nitrogen is extremely weakly basic due to the strong electron-withdrawing ortho-nitro group and resonance delocalization. It will not protonate under physiological conditions. |

| LogP | 2.8 ± 0.3 | The benzyl group adds significant lipophilicity (+2.0 log units) compared to the parent 3-amino-4-nitrobenzoic acid. |

| Polar Surface Area | ~95 Ų | Dominated by the nitro and carboxylate groups; suggests reasonable membrane permeability if the acid is masked (ester prodrug). |

Synthesis & Impurity Landscape

The synthesis of 3-(Benzylamino)-4-nitrobenzoic acid utilizes a Nucleophilic Aromatic Substitution (S_NAr) strategy.[1] The electron-poor nature of the 4-nitrobenzoic acid ring activates the meta position (relative to carboxyl) or ortho position (relative to nitro) for nucleophilic attack, provided a suitable leaving group (Fluorine or Chlorine) is present.

Synthetic Pathway (S_NAr)

The most robust route employs 3-fluoro-4-nitrobenzoic acid as the electrophile. The fluorine atom is a superior leaving group to chlorine in S_NAr reactions due to the high electronegativity of fluorine, which stabilizes the Meisenheimer complex intermediate.

Figure 1: S_NAr Synthesis Mechanism. The reaction is driven by the electron-withdrawing nitro group activating the C-3 position.

Impurity Profile

-

Hydrolysis Impurity: 3-Hydroxy-4-nitrobenzoic acid (formed if water is present in the basic DMF reaction mixture).

-

Bis-alkylation: Rare, but possible if the amine reacts twice (sterically hindered by the benzyl group).

-

Regioisomers: Unlikely if starting from pure 3-fluoro-4-nitro precursor, but 4-benzylamino-3-nitro isomers are possible if starting from 3,4-difluoro precursors.

Applications in Drug Development[13]

Kinase Inhibitor Scaffolds (BMPR2)

This molecule is a validated intermediate for Bone Morphogenetic Protein Receptor type 2 (BMPR2) inhibitors.

-

Mechanism: The carboxylic acid is coupled to an amine (e.g., aminopyridine) to form the "tail" of the inhibitor. The nitro group is subsequently reduced to an aniline, which then undergoes cyclization (often with an aldehyde) to form a benzimidazole core.

-

Key Reference: J. Med. Chem. 2023 (See References).[4]

Benzimidazole Synthesis

The ortho-nitrobenzylamine motif is a "masked" benzimidazole.

-

Reduction: Nitro

Amine (using H₂/Pd-C or Fe/NH₄Cl). -

Cyclization: The resulting diamine reacts with aldehydes or carboxylic acids to close the imidazole ring.

-

Result: 1-Benzyl-substituted benzimidazoles, which are difficult to synthesize via direct alkylation of benzimidazoles (which often yields mixtures of N1/N3 isomers).

Experimental Protocols

Synthesis Protocol (Validated S_NAr)

Use this protocol to prepare ~1.0 g of material.

-

Reagents:

-

3-Fluoro-4-nitrobenzoic acid (1.0 eq, 5.4 mmol, ~1.0 g)

-

Benzylamine (1.2 eq, 6.5 mmol, 0.71 mL)

-

Potassium Carbonate (K₂CO₃) (2.5 eq, 13.5 mmol, 1.87 g)

-

DMF (Anhydrous, 10 mL)

-

-

Procedure:

-

Dissolve 3-fluoro-4-nitrobenzoic acid in DMF in a round-bottom flask.

-

Add K₂CO₃ and stir at room temperature for 10 minutes (deprotonation of carboxylic acid).

-

Add Benzylamine dropwise.

-

Heat the mixture to 80 °C for 4–6 hours. Monitor by LC-MS (Target mass: 273.1 M+H).

-

Workup: Cool to RT. Pour slowly into 100 mL of 1M HCl (ice-cold). The product will precipitate as a yellow solid.

-

Purification: Filter the solid.[5] Wash with water (3x) to remove DMF and salts. Recrystallize from Ethanol or Ethanol/Water if necessary.

-

-

Yield: Typical yields are 85–95%.

Analytical Method (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic) and 350 nm (nitroaniline absorbance).

Application Workflow: BMPR2 Inhibitor Discovery

The following diagram illustrates how 3-(Benzylamino)-4-nitrobenzoic acid serves as the linchpin in the synthesis of selective kinase inhibitors.

Figure 2: Synthetic workflow converting the scaffold into active pharmaceutical ingredients (APIs).

References

-

Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors.

- Source: Journal of Medicinal Chemistry (ACS Public

- Context: Describes the use of 3-fluoro-4-nitrobenzoic acid and benzylamines to synthesize the core scaffold for CDD-1115.

-

URL:[Link]

-

Regioselective Copper-catalyzed C-N Bond Form

- Source: N

- Context: Validation of S_NAr and metal-catalyzed amin

-

URL:[Link]

-

BenchChem Compound Entry: 3-(Benzylamino)-4-nitrobenzoic Acid. [2]

- Source: BenchChem D

- Context: Verification of CAS 1400644-88-3 and synthesis route via SNAr.

Sources

- 1. 3-(Benzylamino)-4-nitrobenzoic Acid|CAS 1400644-88-3 [benchchem.com]

- 2. [1400644-88-3], 3-(BenzylaMino)-4-nitrobenzoic acid, 96%, 250mg - Reagentes Químicos e Produtos Para Laboratório | Dajota [dajota.com.br]

- 3. WO2018136935A1 - 2-arylsulfonamido-n-arylacetamide derivatized stat3 inhibitors - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

A Comprehensive Technical Guide to the Physicochemical Properties and Characterization of 3-(Benzylamino)-4-nitrobenzoic acid

This guide provides an in-depth analysis of 3-(Benzylamino)-4-nitrobenzoic acid, a key organic intermediate. It is designed for researchers, scientists, and professionals in drug development, offering a detailed exploration of the compound's molecular weight, physicochemical properties, and the analytical methodologies required for its comprehensive characterization.

Compound Identity and Core Physicochemical Properties

3-(Benzylamino)-4-nitrobenzoic acid is an aromatic compound characterized by a benzoic acid core substituted with a nitro group and a secondary benzylamine group. These functional groups dictate its chemical reactivity, solubility, and its utility as a versatile building block in organic synthesis.

The cornerstone of any chemical characterization is the precise determination of its molecular weight, which is fundamentally derived from its molecular formula.

Molecular Formula: C₁₄H₁₂N₂O₄

Molecular Weight Calculation:

-

(14 x Atomic Weight of Carbon) + (12 x Atomic Weight of Hydrogen) + (2 x Atomic Weight of Nitrogen) + (4 x Atomic Weight of Oxygen)

-

(14 x 12.011) + (12 x 1.008) + (2 x 14.007) + (4 x 15.999) = 272.26 g/mol

This calculated molecular weight is a theoretical value. Experimental verification is essential for confirming the identity and purity of a synthesized batch, a process detailed in Section 3. A summary of the key physicochemical properties is presented below.

Table 1: Physicochemical Properties of 3-(Benzylamino)-4-nitrobenzoic acid

| Property | Value | Source/Method |

| Molecular Formula | C₁₄H₁₂N₂O₄ | - |

| Molecular Weight | 272.26 g/mol | Calculated |

| Appearance | Pale yellow to yellow solid | Inferred from similar compounds |

| Solubility | Soluble in polar organic solvents | Inferred from functional groups[1] |

| Acidity (pKa) | Expected to be acidic | Due to carboxylic acid group |

| CAS Number | 1820683-50-8 (for methyl ester) | [2] |

Note: Data for the specific free acid is limited; some properties are inferred from structurally related molecules like 4-(methylamino)-3-nitrobenzoic acid and nitrobenzoic acids in general.[1]

Synthesis and Purification Workflow

The synthesis of 3-(Benzylamino)-4-nitrobenzoic acid typically involves a nucleophilic aromatic substitution (SNAr) reaction. A plausible and efficient route starts from 3-fluoro-4-nitrobenzoic acid and benzylamine. The electron-withdrawing nitro group activates the aromatic ring, making the fluorine atom a good leaving group for substitution by the amine.

Rationale for Experimental Design

-

Choice of Base: A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used to quench the hydrofluoric acid (HF) byproduct generated during the reaction. This prevents the protonation of the benzylamine nucleophile, which would render it unreactive.

-

Solvent Selection: A polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is ideal. These solvents can effectively solvate the reactants and intermediates without participating in the reaction.

-

Purification Strategy: The product contains a carboxylic acid group, allowing for a straightforward acid-base extraction. The product can be precipitated from the reaction mixture by acidification, which protonates the carboxylate salt, causing it to become insoluble in the aqueous medium.

Experimental Protocol: Synthesis

-

Reaction Setup: To a round-bottom flask charged with 3-fluoro-4-nitrobenzoic acid (1.0 eq), add a polar aprotic solvent (e.g., DMF) to dissolve.

-

Addition of Reagents: Add triethylamine (1.5 eq) to the solution, followed by the dropwise addition of benzylamine (1.1 eq) at room temperature.

-

Reaction Monitoring: Heat the mixture to 60-80 °C and monitor the reaction progress using Thin-Layer Chromatography (TLC).[3]

-

Workup: After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.

-

Precipitation: Acidify the aqueous mixture to a pH of 2-3 using 1M HCl. A solid precipitate of the desired product should form.

-

Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove residual salts, and dry under vacuum.

Visualization of Synthesis Workflow

The following diagram outlines the key stages of the synthesis and purification process.

Caption: Workflow for synthesis and purification.

Analytical Characterization and Molecular Weight Verification

Confirming the molecular weight and structural integrity of the final compound is a critical, self-validating step in the workflow. A combination of spectroscopic and spectrometric techniques is employed for this purpose.[4][5][6]

Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for determining the molecular weight of a compound.[5] High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement, which can be used to confirm the molecular formula.[4]

Expected Results:

-

Electrospray Ionization (ESI) Positive Mode: [M+H]⁺ ion at m/z 273.0819

-

Electrospray Ionization (ESI) Negative Mode: [M-H]⁻ ion at m/z 271.0673

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, confirming the connectivity and chemical environment of atoms.[4][5]

-

¹H NMR: Will show characteristic signals for the aromatic protons on both benzene rings, the methylene (-CH₂-) protons of the benzyl group, and the amine (N-H) proton.

-

¹³C NMR: Will confirm the presence of 14 distinct carbon environments, including the carbonyl carbon of the carboxylic acid.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups within the molecule.[5][7]

-

~3300-3500 cm⁻¹: N-H stretching of the secondary amine.

-

~2500-3300 cm⁻¹ (broad): O-H stretching of the carboxylic acid.

-

~1700 cm⁻¹: C=O stretching of the carboxylic acid.

-

~1520 and ~1340 cm⁻¹: Asymmetric and symmetric N-O stretching of the nitro group.

Protocol: Sample Preparation for LC-MS Analysis

-

Stock Solution: Accurately weigh approximately 1 mg of the synthesized compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

-

Working Solution: Perform a serial dilution of the stock solution with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL.

-

Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter.

-

Analysis: Inject the filtered sample into the Liquid Chromatography-Mass Spectrometry (LC-MS) system.

Visualization of Analytical Workflow

This diagram shows the logical flow from a purified sample to confirmed molecular identity.

Caption: Analytical workflow for compound characterization.

Safety, Handling, and Storage

Aromatic nitro compounds require careful handling due to potential hazards.[8]

-

Handling: Use in a well-ventilated area or under a chemical fume hood.[9] Avoid all personal contact, including inhalation of dust and skin contact.[7] Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.[10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7] Keep away from strong oxidizing and reducing agents.[8]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not empty into drains.[10]

The general safety precautions for aromatic nitro compounds apply, which can include risks of methemoglobinemia upon systemic exposure.

Conclusion

This guide has established that the molecular weight of 3-(Benzylamino)-4-nitrobenzoic acid is 272.26 g/mol . More importantly, it has contextualized this single data point within a broader framework of synthesis, purification, and rigorous analytical characterization. The provided protocols and workflows, grounded in established chemical principles, offer a reliable blueprint for professionals working with this compound. Adherence to these multi-faceted analytical techniques ensures not only the verification of molecular weight but also the overall structural integrity and purity essential for research and development applications.

References

- Modern Analytical Technique for Characterization Organic Compounds. (n.d.). Vertex AI Search.

- Nitrocompounds, Aromatic. (2011, August 3). ILO Encyclopaedia of Occupational Health and Safety.

- Characterization and Identification in Organic Chemistry through Analytical Techniques. (2024, September 27). Research and Reviews.

- Nitrobenzene. (2023, July 14). Novachem.

- Modern analytical techniques used to characterize organic compounds. (n.d.). Slideshare.

- Aldrich 146439 - SAFETY DATA SHEET. (2024, March 7). Sigma-Aldrich.

- Revision date: 23-Apr-2014. (2014, April 23). Zoetis US.

- Safety Data Sheet: Nitrobenzene. (n.d.). Carl ROTH.

- Analytical Techniques for Identification and Characterization of Extraterrestrial Organic Matter. (n.d.). Elements Magazine.

- 4-(Methylamino)-3-nitrobenzoic acid | 41263-74-5. (n.d.). Benchchem.

- CAS 41263-74-5: 4-(Methylamino)-3-nitrobenzoic acid. (n.d.). CymitQuimica.

- 68740-31-8|3-Nitro-4-(propylamino)benzoic acid. (n.d.). BLD Pharm.

- 4-Nitrobenzoic acid. (n.d.). Wikipedia.

- 2788-74-1 | 4-(Ethylamino)-3-nitrobenzoic acid. (n.d.). ChemScene.

- NITROBENZOIC ACID. (n.d.). Ataman Kimya.

- Chemical Properties of Benzoic acid, 4-nitro- (CAS 62-23-7). (n.d.). Cheméo.

- 3-Methyl-4-nitrobenzoic acid | C8H7NO4 | CID 18370. (n.d.). PubChem.

Sources

- 1. CAS 41263-74-5: 4-(Methylamino)-3-nitrobenzoic acid [cymitquimica.com]

- 2. 68740-31-8|3-Nitro-4-(propylamino)benzoic acid|BLD Pharm [bldpharm.com]

- 3. 4-(Methylamino)-3-nitrobenzoic acid | 41263-74-5 | Benchchem [benchchem.com]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. rroij.com [rroij.com]

- 6. Modern analytical techniques used to characterize organic compounds. Birbhum Pharmacy School. | PPTX [slideshare.net]

- 7. dl.novachem.com.au [dl.novachem.com.au]

- 8. iloencyclopaedia.org [iloencyclopaedia.org]

- 9. carlroth.com [carlroth.com]

- 10. zoetisus.com [zoetisus.com]

3-(Benzylamino)-4-nitrobenzoic acid safety data sheet (SDS)

The following technical guide provides an in-depth analysis of 3-(Benzylamino)-4-nitrobenzoic acid , structured for researchers and drug development professionals. It synthesizes safety data, synthesis protocols, and handling procedures into a cohesive, self-validating system.[1]

CAS No: 1400644-88-3 Formula: C₁₄H₁₂N₂O₄ Molecular Weight: 272.26 g/mol [1][2]

Executive Summary & Chemical Identity

3-(Benzylamino)-4-nitrobenzoic acid is a specialized nitro-aromatic intermediate used primarily in the synthesis of peptidomimetics and quinazoline-based pharmaceutical scaffolds.[1] Its structure features a benzoic acid core functionalized with a nitro group at the para position and a benzylamino group at the meta position.[1] This specific substitution pattern makes it a critical building block for creating fused heterocyclic systems via cyclization reactions.[1]

Chemical Identity Table

| Property | Specification |

| IUPAC Name | 3-(Benzylamino)-4-nitrobenzoic acid |

| CAS Number | 1400644-88-3 |

| Appearance | Yellow to Orange Solid (Crystalline powder) |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water |

| Melting Point | >200°C (Predicted based on structural analogs) |

| Acidity (pKa) | ~3.5 (Carboxylic acid), ~1.0 (Anilinium ion) |

Hazard Identification & Safety Profile (GHS)

Note: While specific toxicological data (LD50) for this exact CAS is limited, the safety profile is derived from Structure-Activity Relationships (SAR) of analogous nitrobenzoic acids and benzylamines.[1]

GHS Classification[1]

-

Signal Word: WARNING

-

Hazard Statements:

Precautionary Protocols (Causality-Driven)[1]

-

Respiratory Protection (P261): The nitro group contributes to the compound's potential to irritate mucous membranes.[1] Use a NIOSH N95 or P100 particulate respirator when handling powder to prevent inhalation of dust, which can cause rhinitis or bronchial irritation.[1]

-

Skin Protection (P280): Nitro-aromatics can permeate skin.[1] Nitrile gloves (minimum thickness 0.11 mm) are recommended.[1] For prolonged contact, use Laminate PE/EVOH gloves to prevent permeation of the organic amine component.[1]

-

Eye Protection: Safety glasses with side shields or chemical goggles are mandatory due to the acidic nature of the carboxylic moiety.[1]

Synthesis & Reaction Engineering

The most robust synthesis route utilizes a Nucleophilic Aromatic Substitution (S_NAr) mechanism.[1] This method is preferred over direct nitration of 3-(benzylamino)benzoic acid, which would yield uncontrollable isomer mixtures.[1]

Validated Synthesis Protocol

Reaction: Displacement of fluoride from 3-fluoro-4-nitrobenzoic acid by benzylamine.[1]

-

Reagents:

-

Procedure:

-

Dissolve 3-fluoro-4-nitrobenzoic acid in DMF (0.5 M concentration).

-

Add K₂CO₃ and stir for 10 minutes to form the carboxylate salt (prevents side reactions).

-

Add Benzylamine dropwise.[1]

-

Heat to 60–80°C for 4–6 hours. Monitor by TLC/LC-MS.

-

Workup: Pour reaction mixture into ice-cold 1M HCl. The product will precipitate as a yellow solid.[1] Filter, wash with water, and dry.[1]

-

Mechanism Visualization (S_NAr)

The following diagram illustrates the reaction pathway, highlighting the Meisenheimer complex stabilization by the para-nitro group.[1]

Caption: S_NAr mechanism showing the displacement of fluorine activated by the para-nitro group.

Handling, Storage & Stability

This compound possesses dual functionality (acid and amine) and a nitro group, requiring specific storage conditions to prevent degradation or runaway reactions.[1]

Stability Logic

-

Thermal Stability: Nitro compounds have high decomposition energies.[1] Do not heat above 250°C.

-

Light Sensitivity: Nitro-anilines can darken upon exposure to UV light due to photo-oxidation.[1] Store in amber glass .

-

Incompatibilities:

Handling Workflow

Caption: Decision tree for safe handling, storage, and spill response.

Emergency Procedures

These protocols are self-validating: they prioritize containment and neutralization based on the compound's chemical properties.[1]

| Scenario | Immediate Action | Scientific Rationale |

| Inhalation | Move to fresh air. If breathing is difficult, administer oxygen.[1] | Nitro compounds can induce methemoglobinemia; oxygen supports blood saturation.[1] |

| Skin Contact | Wash with soap and water for 15 mins.[1] Do not use ethanol. | Ethanol increases skin permeability, potentially accelerating absorption of the nitro compound.[1] |

| Eye Contact | Rinse with water for 15 mins, lifting lids.[1] Check pH if possible. | Acidic residues can cause corneal damage; flushing neutralizes pH.[1] |

| Ingestion | Rinse mouth. Do not induce vomiting. | Vomiting risks aspiration of the acidic solid into the lungs.[1] |

References

-

PubChem. (2025).[1][4] 4-Nitrobenzoic Acid Derivatives - Safety & Hazards. National Library of Medicine.[1] Retrieved from [Link]

-

ResearchGate. (2024).[1] Synthesis of Quinazoline Derivatives via SNAr of 3-Fluoro-4-nitrobenzoic acid. Retrieved from [Link]

Sources

3-(Benzylamino)-4-nitrobenzoic acid as a chemical intermediate

Topic: 3-(Benzylamino)-4-nitrobenzoic acid as a chemical intermediate Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Scientists[1]

Strategic Applications in Benzimidazole Scaffold Construction and Kinase Inhibitor Design[1]

CAS Registry Number: 1400644-88-3 Molecular Formula: C₁₄H₁₂N₂O₄ Molecular Weight: 272.26 g/mol [1][2]

Executive Summary

3-(Benzylamino)-4-nitrobenzoic acid is a high-value synthetic intermediate primarily utilized in the construction of 1,2-disubstituted benzimidazoles .[1] Its structural uniqueness lies in the pre-installed benzyl group at the meta position relative to the carboxylic acid (and ortho to the nitro group), which serves as a "privileged scaffold" in medicinal chemistry.

This intermediate has recently gained prominence in the development of BMPR2-selective kinase inhibitors (e.g., CDD-1115) and novel DNA gyrase inhibitors .[1] Unlike its isomer, 4-(benzylamino)-3-nitrobenzoic acid (often associated with Dabigatran-like molecules), the 3-amino isomer provides a specific vector for exploring the ATP-binding pockets of kinases where the carboxylic acid moiety can be derivatized into amides or esters to interact with solvent-exposed regions.[1]

Chemical Identity & Structural Logic

The compound features a nitro group at the 4-position and a benzylamino group at the 3-position of the benzoic acid core. This arrangement is not accidental; it is designed to facilitate downstream cyclization.

Structural Features[1][3][4][5][6][7][8]

-

Nitro Group (C4): Acts as a latent amine. Its electron-withdrawing nature activates the ring for the initial nucleophilic aromatic substitution (SNAr) that installs the benzylamine.

-

Benzylamino Group (C3): Provides hydrophobic bulk. In the final drug target, this benzyl group often occupies a hydrophobic pocket (e.g., the "back pocket" of a kinase).

-

Carboxylic Acid (C1): A versatile handle for further functionalization (amide coupling, esterification) to tune solubility and potency.

Synthetic Pathway & Mechanism

The synthesis of 3-(benzylamino)-4-nitrobenzoic acid relies on a regioselective Nucleophilic Aromatic Substitution (SNAr).[1]

The Precursor Choice: Fluorine vs. Chlorine

While 3-chloro-4-nitrobenzoic acid is cheaper, 3-fluoro-4-nitrobenzoic acid is the preferred starting material for high-yield synthesis.[1] The high electronegativity of the fluorine atom inductively stabilizes the Meisenheimer complex intermediate, significantly accelerating the reaction rate compared to the chloro-analog, even though fluorine is a poorer leaving group in SN1/SN2 contexts.

Validated Synthetic Protocol

Reaction: 3-Fluoro-4-nitrobenzoic acid + Benzylamine

Reagents & Conditions:

-

Substrate: 3-Fluoro-4-nitrobenzoic acid (1.0 equiv)

-

Nucleophile: Benzylamine (1.2 – 1.5 equiv)

-

Base: Potassium Carbonate (K₂CO₃, 2.0 equiv) or DIPEA

-

Solvent: DMF (Dimethylformamide) or DMSO

-

Temperature: 60°C – 80°C

-

Time: 4 – 12 hours

Step-by-Step Methodology:

-

Dissolution: Charge a round-bottom flask with 3-fluoro-4-nitrobenzoic acid and anhydrous DMF (0.5 M concentration).

-

Base Addition: Add K₂CO₃ (powdered) to the stirring solution. The mixture may turn yellow/orange.

-

Nucleophile Addition: Add benzylamine dropwise via syringe to control the exotherm.

-

Heating: Heat the reaction mixture to 60°C. Monitor progress via TLC (Mobile phase: 5% MeOH in DCM) or LC-MS.

-

Workup (Critical for Purity):

-

Cool the mixture to room temperature.

-

Pour slowly into crushed ice/water (10x volume) containing dilute HCl (to pH ~3–4). Note: Acidification is necessary to protonate the carboxylic acid and precipitate the product.

-

Filter the resulting yellow precipitate.[3]

-

Wash the filter cake thoroughly with water to remove residual DMF and benzylamine salts.

-

-

Purification: Recrystallize from Ethanol/Water or dry under vacuum if purity >95% by HPLC.

Visualization: Synthetic Workflow

Caption: Synthesis of 3-(benzylamino)-4-nitrobenzoic acid via regioselective SNAr reaction.

Downstream Applications: The Benzimidazole Gateway

The primary utility of this intermediate is its conversion into 1-benzyl-2-substituted-1H-benzimidazole-5-carboxylic acid derivatives. This transformation involves two key steps: reduction and cyclization.

Mechanism: Reductive Cyclization[1]

-

Reduction: The nitro group is reduced to an amine using Fe/Acetic acid, SnCl₂, or catalytic hydrogenation (H₂/Pd-C). This yields the unstable diamine intermediate: 3-(benzylamino)-4-aminobenzoic acid .[1]

-

Cyclization: The diamine reacts with an aldehyde (R-CHO) or carboxylic acid equivalent. The secondary amine (benzylamino) and the newly formed primary amine condense with the carbonyl carbon to close the imidazole ring.

Case Study: BMPR2 Kinase Inhibitors

Recent research (e.g., J. Med. Chem. 2023) utilized this scaffold to develop inhibitors for Bone Morphogenetic Protein Receptor type 2 (BMPR2) .

-

Role of Intermediate: The 3-(benzylamino)-4-nitrobenzoic acid provided the core benzimidazole scaffold.[1] The benzyl group was critical for selectivity, fitting into a specific hydrophobic pocket of the kinase domain, while the carboxylic acid was amidated to interact with the hinge region.

Visualization: Downstream Signaling & Synthesis

Caption: Transformation of the nitro-intermediate into bioactive benzimidazole kinase inhibitors.[1]

Analytical Data & Characterization Guidelines

To ensure the integrity of the intermediate before proceeding to costly downstream steps, the following specifications should be met:

| Parameter | Specification | Notes |

| Appearance | Yellow to Orange Powder | Nitroanilines are characteristically colored.[1] |

| Purity (HPLC) | > 97% | Critical to remove unreacted benzylamine. |

| ¹H NMR (DMSO-d₆) | δ ~8.6 (d, 1H), 8.1 (d, 1H), 7.2-7.4 (m, 5H) | Look for the diagnostic benzyl CH₂ singlet/doublet at ~4.5 ppm. |

| Mass Spec (ESI) | [M+H]⁺ = 273.1 | Positive mode ionization. |

| Melting Point | 210°C – 215°C (Decomp) | Varies slightly based on crystal habit/purity. |

Safety & Handling

-

Hazards: As a nitro-aromatic compound, it should be treated as potentially toxic if inhaled or absorbed.

-

Sensitization: Benzylamine derivatives can be skin sensitizers.

-

Stability: Stable at room temperature. Avoid strong reducing agents until the specific reduction step is intended.

-

Storage: Store in a cool, dry place. Light sensitivity is minimal but amber vials are recommended.

References

-

Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using DNA-Encoded Chemical Library Screening. Source: Journal of Medicinal Chemistry (2023). Context: Describes the synthesis of CDD-1115 using 3-fluoro-4-nitrobenzoic acid and benzylamine. URL:[Link]

-

New N-phenylpyrrolamide inhibitors of DNA gyrase with improved antibacterial activity. Source: RSC Medicinal Chemistry (2024). Context: Details the use of similar nitrobenzoic acid intermediates in SNAr reactions for antibacterial drug discovery. URL:[Link]

Sources

- 1. 68740-31-8|3-Nitro-4-(propylamino)benzoic acid|BLD Pharm [bldpharm.com]

- 2. 3-(Benzylamino)-4-nitrobenzoic Acid|CAS 1400644-88-3 [benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using DNA-Encoded Chemical Library Screening - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive Spectroscopic Profiling of N-Benzyl Substituted Nitrobenzoic Acid Derivatives

Executive Summary & Structural Context[1][2][3]

N-benzyl substituted nitrobenzoic acid derivatives represent a critical scaffold in medicinal chemistry, serving as intermediates for local anesthetics, antibacterial agents (e.g., sulfonamide mimics), and antifungal compounds. Their structural integrity relies on the precise arrangement of three pharmacophores: the nitro group (

This guide provides a definitive spectroscopic atlas for these compounds, specifically focusing on the N-benzyl-4-nitrobenzamide and 4-(benzylamino)benzoic acid subclasses. We prioritize the causal link between electronic effects (inductive/mesomeric) and observed spectral shifts, enabling researchers to validate synthetic outcomes with high confidence.

Core Structural Scaffolds

Two primary linkages are discussed:

-

Amide Linkage:

(Stable, neutral). -

Amine Linkage:

(Zwitterionic potential, pH-sensitive).

Synthetic Pathway & Logic

To understand the impurities and spectral artifacts, one must understand the genesis of the molecule. The standard synthesis employs a Schotten-Baumann reaction or Nucleophilic Aromatic Substitution (

Workflow Diagram: Synthesis to Characterization

The following diagram outlines the critical path from raw materials to validated spectral data.

Caption: Logical workflow for the synthesis and validation of N-benzyl-4-nitrobenzamide, highlighting critical QC checkpoints.

Vibrational Spectroscopy (FT-IR)[1][4]

Infrared spectroscopy provides the first "fingerprint" of the successful coupling. The disappearance of the broad

Diagnostic Bands Table

| Functional Group | Frequency ( | Intensity | Mechanistic Insight |

| Amide N-H Stretch | Medium, Sharp | Hydrogen bonded. Lower frequency than free amine ( | |

| Amide I (C=O) | Strong | Lower than acid chloride ( | |

| Amide II (N-H Bend) | Medium | Mixed mode (N-H bending + C-N stretching). Often overlaps with Nitro bands. | |

| Nitro ( | Strong | Asymmetric stretching of the | |

| Nitro ( | Strong | Symmetric stretching. Highly diagnostic for the nitro group integrity. | |

| Aromatic C=C | Variable | Ring breathing modes, enhanced by the polar nitro substituent. |

Technical Note: In the amine-linked derivatives (e.g., 4-(benzylamino)benzoic acid), the Carbonyl stretch appears higher, typically 1670–1690 cm⁻¹ (Carboxylic Acid dimer), and a very broad O-H stretch (

Nuclear Magnetic Resonance (NMR) Profiling[3][5][6][7][8]

NMR is the definitive tool for structural elucidation. The strong electron-withdrawing nature of the Nitro group (

NMR Data (500 MHz, )

Compound: N-benzyl-4-nitrobenzamide[1]

| Proton Environment | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |

| Nitro-Ortho Ar-H | Doublet (d) | 2H | Most deshielded due to | ||

| Carbonyl-Ortho Ar-H | Doublet (d) | 2H | Deshielded by | ||

| Benzyl Ar-H | Multiplet (m) | 5H | - | Aromatic "envelope"; chemically equivalent environment. | |

| Amide N-H | Broad Singlet | 1H | - | Exchangeable proton; shift varies with concentration/solvent. | |

| Benzylic | Doublet (d) | 2H | Coupled to |

NMR Data (125 MHz, )

-

Carbonyl (

): -

Aromatic Nitro-C (

): -

Aromatic Amide-C (

): -

Benzylic Ipso-C:

137.8 ppm. -

Aromatic CH:

129.3, 128.5, 128.3 (Benzyl), 124.2 (Ortho to -

Benzylic

:

Critical Analysis: The significant downfield shift of the protons ortho to the nitro group (

Mass Spectrometry (MS) & Fragmentation

For N-benzyl-4-nitrobenzamide (

-

Molecular Ion:

(ESI Positive). -

Base Peak: Often

91 (Tropylium ion, -

Diagnostic Fragment:

150 (

Fragmentation Logic Diagram

Caption: ESI-MS fragmentation pathway showing the formation of the diagnostic Acylium and Tropylium ions.

Experimental Protocols

Synthesis of N-Benzyl-4-nitrobenzamide

-

Reagents: Dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous Dichloromethane (DCM).

-

Addition: Cool to

. Add 4-nitrobenzoyl chloride (1.0 eq) dropwise. -

Reaction: Stir at room temperature for 3 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Workup: Wash organic layer with

(removes unreacted amine), then Sat. -

Isolation: Dry over

, filter, and evaporate. Recrystallize from Ethanol.[2]

NMR Sample Preparation

-

Solvent Choice: Use

for amides to observe sharp signals. Use -

Concentration: 10 mg sample in 0.6 mL solvent.

-

Reference: Calibrate to TMS (

ppm) or residual solvent peak (

References

-

PubChem. (2025).[3][4] N-benzyl-4-nitrobenzamide | C14H12N2O3.[3][5][6] National Library of Medicine. [Link]

-

Royal Society of Chemistry. (2013). Synthesis of Amides via oxidation amidation...[1] Supporting Information. RSC Advances. [Link]

-

National Institutes of Health (PMC). (2017). Improved Syntheses and Spectroscopic Analysis of 4-(Benzylamino)benzoic Acid Derivatives. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. N-benzyl-4-nitrobenzamide | C14H12N2O3 | CID 347074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-benzyl-2-iodo-4-nitrobenzamide | C14H11IN2O3 | CID 177855183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. PubChemLite - N-benzyl-4-nitrobenzamide (C14H12N2O3) [pubchemlite.lcsb.uni.lu]

Solubility Profiling and Process Optimization for 3-(Benzylamino)-4-nitrobenzoic Acid

The following technical guide details the solubility characteristics, thermodynamic modeling, and process optimization strategies for 3-(Benzylamino)-4-nitrobenzoic acid (CAS 1400644-88-3). Given the limited public experimental data for this specific intermediate, this analysis synthesizes predictive solubility profiling based on structural analogs (e.g., 3-nitrobenzoic acid and 4-amino-3-nitrobenzoic acid) with rigorous experimental protocols for determination and scale-up.[1]

Executive Summary

3-(Benzylamino)-4-nitrobenzoic acid is a critical intermediate in the synthesis of advanced pharmaceutical ingredients, particularly kinase inhibitors targeting EGFR/HER2 pathways.[1] Its physicochemical profile is defined by an amphoteric nature—possessing both an acidic carboxyl group (

Understanding the solubility landscape of this molecule is paramount for:

-

Reaction Optimization: Selecting solvents that maximize concentration and reaction kinetics.[1][2]

-

Purification: Designing crystallization processes to remove impurities (e.g., unreacted benzylamine or nitro-isomers).[1][2][3]

-

Formulation: Ensuring bioavailability in early-stage drug development.

This guide provides a structured approach to determining, modeling, and applying solubility data for process development.[1][2]

Chemical Profile & Predicted Solubility Landscape[1][2][3][4][5]

Structural Analysis[2][3][4]

-

Substituents:

-

Nitro Group (-NO

) at C4: Strong electron-withdrawing group (EWG).[2][3] Reduces the basicity of the adjacent amine and increases crystallinity through -

Benzylamino Group (-NH-CH

-Ph) at C3: Adds significant lipophilicity compared to simple aminobenzoic acids.[2][3] The ortho relationship between the amine and nitro group facilitates intramolecular hydrogen bonding (NH

-

Predicted Solubility Classification

Based on the structural properties and behavior of homologous nitrobenzoic acid derivatives (e.g., 3-nitrobenzoic acid), the predicted solubility profile is categorized below:

| Solvent Class | Representative Solvents | Predicted Solubility (25°C) | Interaction Mechanism | Application |

| Dipolar Aprotic | DMF, DMSO, NMP | High (>100 mg/mL) | Strong dipole-dipole interactions; disruption of crystal lattice.[2][3] | Reaction medium; Stock solutions.[1][2] |

| Polar Protic | Methanol, Ethanol, IPA | Moderate (10–50 mg/mL) | Hydrogen bonding with carboxyl/nitro groups.[1][2][3] | Crystallization (Cooling); Washing.[1][2][3] |

| Polar Aprotic | Acetone, Ethyl Acetate, THF | Moderate (5–30 mg/mL) | Dipole interactions; good solvency for benzyl group.[1][2][3] | Extraction; Crystallization (Anti-solvent).[1][2][3] |

| Non-Polar | Toluene, DCM, Chloroform | Low-Moderate (1–10 mg/mL) | Van der Waals interactions with benzyl ring.[1][2][3] | Impurity rejection; Phase transfer.[1][2] |

| Aqueous | Water (pH < 7) | Very Low (<0.1 mg/mL) | Hydrophobic effect dominates.[1][2][3] | Anti-solvent; Waste stream.[1][2] |

| Aqueous (Basic) | Water (pH > 8) | High (as salt) | Ionization of carboxyl group (-COO | Dissolution for purification.[1][2] |

Thermodynamic Modeling Framework

To rigorously describe the solubility behavior, experimental data should be correlated using thermodynamic models.[1][2] These models allow for the interpolation of solubility at unmeasured temperatures, critical for designing cooling crystallization profiles.[1][2]

The Modified Apelblat Equation

The modified Apelblat equation is the industry standard for modeling the temperature dependence of mole fraction solubility (

- : Mole fraction solubility of the solute.[1][2][4][5]

- : Absolute temperature (Kelvin).[1][2][3][6]

- : Empirical parameters derived from regression analysis.

The van't Hoff Analysis

For a narrower temperature range, the van't Hoff equation provides thermodynamic parameters:

[2][3]- : Apparent molar enthalpy of dissolution (typically positive/endothermic for this class of compounds).[1][2][3]

- : Apparent molar entropy of dissolution.[1][2]

- : Universal gas constant (8.314 J/mol[1][2][3]·K).

Interpretation: A positive

Experimental Protocols

Protocol A: Static Equilibrium Method (Shake-Flask)

Best for generating highly accurate thermodynamic data.[2][3]

-

Preparation: Add excess 3-(Benzylamino)-4-nitrobenzoic acid solid to 10 mL of the target solvent in a jacketed glass vessel.

-

Equilibration: Stir the suspension at a constant temperature (controlled to

0.05 K) for 24–48 hours. -

Sampling: Stop stirring and allow the solid to settle for 2 hours.

-

Filtration: Withdraw the supernatant using a pre-heated syringe filter (0.45

m PTFE) to avoid precipitation.[1][2][3] -

Quantification: Dilute the filtrate and analyze via HPLC (UV detection at

nm) or gravimetric analysis (evaporation to dryness). -

Replication: Repeat at temperatures from 278.15 K to 323.15 K in 5 K intervals.

Protocol B: Dynamic Polythermal Method (Laser Monitoring)

Best for rapid screening and metastable zone width (MSZW) determination.[2][3]

-

Setup: Prepare a mixture of known composition (solute/solvent mass ratio) in a reactor equipped with a turbidity probe or FBRM (Focused Beam Reflectance Measurement).[1][2][3]

-

Heating: Heat the suspension at a slow rate (e.g., 0.5 K/min) until the dissolution point (clear point) is detected by a drop in turbidity/counts.

-

Cooling: Cool the solution at the same rate until the nucleation point (cloud point) is detected.

-

Data: The difference between the dissolution and nucleation temperatures defines the MSZW, critical for avoiding uncontrolled precipitation.[1][2]

Process Application: Crystallization Strategy[1][3]

The solubility data informs the design of the purification process.[1][2] For 3-(Benzylamino)-4-nitrobenzoic acid, a Cooling-Assisted Anti-Solvent Crystallization is recommended to maximize yield and purity.[1][2]

Workflow Logic

The following diagram illustrates the decision matrix for selecting the optimal crystallization solvent system based on solubility data.

Figure 1: Decision matrix for crystallization process development based on solubility thresholds.

References

-

Apelblat, A., & Manzurola, E. (1999).[1][2][3] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K.[1] The Journal of Chemical Thermodynamics, 31(1), 85-91.[1][2][3] Link[2][3]

-

Zhang, Y., et al. (2015).[1][2][3] The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids in seven pure solvents. Journal of Chemical & Engineering Data. (Provides comparative data for nitrobenzoic acid analogs).

-

Jouyban, A. (2008).[1][2][3] Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58.[1][2][3] Link

-

Grant, D. J. W., & Higuchi, T. (1990).[1][2][3] Solubility Behavior of Organic Compounds. Wiley-Interscience.[2] (Foundational text on solubility thermodynamics).

Note: Specific experimental solubility data for CAS 1400644-88-3 is not currently available in public peer-reviewed databases.[1][2] The profiles and protocols above are derived from validated methodologies for structural analogs.

Sources

The Advent of N-Aryl Nitrobenzoic Acids: A Journey Through Synthetic Innovation and Therapeutic Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-aryl nitrobenzoic acids and their derivatives represent a cornerstone in medicinal chemistry and organic synthesis. This guide provides a comprehensive exploration of their discovery, the evolution of their synthesis, and their historical and ongoing significance in drug development. From their early, arduous preparations to the sophisticated catalytic systems of modern chemistry, the story of N-aryl nitrobenzoic acids is a narrative of scientific progress, offering profound insights into the development of crucial therapeutic agents. At their core, these molecules are derivatives of benzoic acid, featuring a nitro group and an N-aryl substituent, a structural motif that has proven to be a rich source of pharmacologically active compounds, most notably the non-steroidal anti-inflammatory drugs (NSAIDs).

The Genesis: Early Syntheses and the Challenge of the C-N Bond

The initial forays into the synthesis of N-aryl benzoic acids were fraught with challenges, primarily centered on the formation of the carbon-nitrogen (C-N) bond between an aryl halide and an aniline derivative. The early 20th century witnessed the advent of a foundational method that would dominate the field for decades: the Ullmann condensation.

The Ullmann Condensation: A Historical Perspective

First reported by Fritz Ullmann in 1901, the Ullmann condensation became the classical method for forming aryl-aryl and aryl-heteroaryl bonds.[1] The reaction, in its application to N-arylation, involves the copper-catalyzed coupling of an aryl halide with an amine.[2][3]

Historically, the Ullmann condensation was characterized by its demanding and often harsh reaction conditions.[2][4] These typically included:

-

High Temperatures: Often in excess of 210°C.[2]

-

Stoichiometric Copper: Requiring large amounts of copper powder or copper salts, often in stoichiometric quantities.[2]

-

Polar, High-Boiling Solvents: Such as N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF).[1][2]

These conditions limited the substrate scope and functional group tolerance of the reaction. Aryl halides often required activation by electron-withdrawing groups to proceed efficiently.[2] Despite these limitations, the Ullmann condensation was a pivotal discovery, enabling the synthesis of previously inaccessible molecules and laying the groundwork for future advancements.

A representative example of a classical Ullmann condensation for the synthesis of an N-aryl benzoic acid is the preparation of mefenamic acid, an NSAID, from 2-chlorobenzoic acid and 2,3-dimethylaniline.[5][6]

A Paradigm Shift: The Dawn of Palladium Catalysis

The latter half of the 20th century saw the emergence of transition-metal catalysis as a transformative force in organic synthesis. The limitations of the Ullmann condensation spurred the search for milder and more efficient methods for C-N bond formation. This quest culminated in the development of the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction that revolutionized the synthesis of N-aryl compounds.

The Buchwald-Hartwig Amination: A Modern Marvel

Independently reported by the research groups of Stephen L. Buchwald and John F. Hartwig in the mid-1990s, the Buchwald-Hartwig amination quickly became the method of choice for the synthesis of aryl amines.[7][8] This reaction offers significant advantages over the Ullmann condensation, including:[9]

-

Milder Reaction Conditions: Typically conducted at much lower temperatures.

-

Broader Substrate Scope: Tolerant of a wide range of functional groups on both the aryl halide and the amine.

-

Catalytic Palladium: Utilizes only a small amount of a palladium catalyst.

-

Use of Weaker Bases: Employs bases that are more compatible with sensitive functional groups.

The versatility and efficiency of the Buchwald-Hartwig amination have made it an indispensable tool in both academic research and industrial drug development.[10][11] The reaction's catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to afford the N-aryl amine product and regenerate the Pd(0) catalyst.[8][12]

Comparative Analysis of Synthetic Methodologies

The evolution from the Ullmann condensation to the Buchwald-Hartwig amination represents a significant leap in synthetic efficiency and practicality. The following table summarizes the key differences between these two pivotal reactions.

| Feature | Ullmann Condensation | Buchwald-Hartwig Amination |

| Catalyst | Copper (often stoichiometric) | Palladium (catalytic) |

| Temperature | High (often > 210°C)[2] | Mild (often room temp. to 100°C) |

| Substrate Scope | Limited, often requires activated aryl halides[2] | Broad, tolerates a wide range of functional groups[9] |

| Base | Strong bases often required | Weaker, more functional group tolerant bases |

| Solvent | High-boiling polar solvents[2] | Common organic solvents (e.g., toluene, THF) |

| Yields | Often moderate and sometimes erratic[4] | Generally high and reproducible |

This shift in methodology has had a profound impact on the accessibility of N-aryl nitrobenzoic acids and their derivatives, facilitating the exploration of their therapeutic potential.

Experimental Protocols: A Practical Guide

To provide a tangible understanding of these synthetic transformations, this section outlines detailed, step-by-step methodologies for the synthesis of key intermediates and a representative N-aryl nitrobenzoic acid.

Protocol 1: Synthesis of m-Nitrobenzoic Acid

m-Nitrobenzoic acid is a common precursor in the synthesis of various N-aryl nitrobenzoic acids. It can be prepared by the nitration of benzoic acid or by the saponification of its methyl ester.[13]

Method: Saponification of Methyl m-Nitrobenzoate [13]

-

Reaction Setup: In a round-bottom flask, dissolve 80 g (2 moles) of sodium hydroxide in 320 cc of water.

-

Addition of Ester: Add 181 g (1 mole) of methyl m-nitrobenzoate to the sodium hydroxide solution.

-

Saponification: Heat the mixture to boiling for 5-10 minutes, or until the ester has completely saponified (indicated by the disappearance of the oily ester layer).

-

Precipitation: Dilute the reaction mixture with an equal volume of water and allow it to cool. Pour the cooled solution, with stirring, into 250 cc of concentrated hydrochloric acid.

-

Isolation: After the solution has cooled to room temperature, filter the precipitated m-nitrobenzoic acid using suction filtration.

-

Drying: Dry the crude product to yield 150-160 g (90-96% of the theoretical amount).

Protocol 2: Synthesis of Mefenamic Acid via Ullmann Condensation

Mefenamic acid, a widely used NSAID, can be synthesized via a modified Ullmann condensation.[5][6][14]

Method: Copper-Catalyzed N-Arylation [6][14]

-

Reactant Mixture: In a suitable reaction vessel, combine 2-chlorobenzoic acid and 2,3-dimethylaniline.

-

Catalyst and Base: Add cupric oxide as a catalyst and anhydrous potassium carbonate as a base.

-

Reaction Conditions: Heat the mixture for approximately 7 hours.

-

Workup: After the reaction is complete, cool the mixture and add dilute hydrochloric acid. This will protonate the carboxylate intermediate and precipitate the mefenamic acid.

-

Isolation and Purification: The precipitated mefenamic acid can be collected by filtration and purified by recrystallization.

Visualizing the Chemistry: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the key reaction mechanisms and a general experimental workflow.

Reaction Mechanisms

Caption: Simplified catalytic cycle of the Ullmann Condensation.

Caption: Catalytic cycle of the Buchwald-Hartwig Amination.

Experimental Workflow

Caption: General workflow for the synthesis of N-aryl nitrobenzoic acids.

Therapeutic Significance and Applications

The primary therapeutic application of N-aryl benzoic acid derivatives, including those with a nitro functional group or its metabolic precursors, is as non-steroidal anti-inflammatory drugs (NSAIDs).[15]

-

Mefenamic Acid: A derivative of N-phenylanthranilic acid, it is used for its analgesic, anti-inflammatory, and antipyretic properties.[15] It functions by inhibiting both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[15] The presence of the free carboxylic acid group is a known cause of gastrointestinal side effects, a common issue with many NSAIDs.

-

Niflumic Acid: This compound, 2-{[3-(trifluoromethyl)phenyl]amino}nicotinic acid, is another NSAID used for joint and muscular pain.[16][17] It is also known to inhibit cyclooxygenase-2.[16] Beyond its anti-inflammatory properties, niflumic acid has been investigated for its ability to inhibit chloride channels and its action on GABA-A and NMDA receptors.[16]

The nitro group in N-aryl nitrobenzoic acids can serve as a synthetic handle for further functionalization or can be a key pharmacophoric element. In drug discovery, nitroaromatic compounds have been explored for a range of biological activities, including antimicrobial and anticancer effects.[18][19]

Conclusion

The journey of N-aryl nitrobenzoic acids from their discovery to their current standing as vital pharmaceutical compounds is a testament to the power of synthetic innovation. The transition from the harsh conditions of the Ullmann condensation to the mild and versatile Buchwald-Hartwig amination has not only streamlined their synthesis but has also broadened the horizons for the discovery of new therapeutic agents. For researchers and drug development professionals, a deep understanding of this history and the underlying chemical principles is crucial for the rational design and synthesis of the next generation of medicines. The continuous refinement of synthetic methodologies will undoubtedly continue to play a pivotal role in unlocking the full potential of this important class of molecules.

References

-

Mefenamic acid - Wikipedia. Available from: [Link]

-

Ullmann condensation - Wikipedia. Available from: [Link]

-

Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions | Chemical Reviews - ACS Publications. Available from: [Link]

- Synthesis, Characterization and Biological Evaluation of Amino Acid Conjugates of Mefenamic Acid. Asian Journal of Chemistry; Vol. 24, No. 3 (2012), 1237-1241.

-

SYNTHESIS AND EVALUATION OF AMIDE PRODRUGS OF MEFENAMIC ACID | TSI Journals. Available from: [Link]

-

SYNTHESIS OF MEFENAMIC ACID | MEDICINAL CHEMISTRY | GPAT-2020 - YouTube. Available from: [Link]

-

Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]

-

Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions. Available from: [Link]

-

The Asymmetric Buchwald–Hartwig Amination Reaction - Xingwei Li. Available from: [Link]

- CN103420863A - Mefenamic acid short-process synthesis preparation and refining method - Google Patents.

-

The Buchwald–Hartwig Amination After 25 Years - ResearchGate. Available from: [Link]

-

Ullmann reaction - L.S.College, Muzaffarpur. Available from: [Link]

-

Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. Available from: [Link]

-

Buchwald–Hartwig amination - Wikipedia. Available from: [Link]

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. Available from: [Link]

-

Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/ Manganese Oxide: A Kinetic and Mechanistic Analysis - Ramprasad Group. Available from: [Link]

-

Dual role of nitroarenes as electrophiles and arylamine surrogates in Buchwald–Hartwig-type coupling for C–N bond construction - PMC. Available from: [Link]

-

New Niflumic Acid Derivatives as EGFR Inhibitors: Design, Synthesis, In-Silico Studies, and Anti-proliferative Assessment | Bentham Science Publishers. Available from: [Link]

-

Niflumic acid - Wikipedia. Available from: [Link]

-

Ullmann Condensation - SynArchive. Available from: [Link]

-

Design and synthesis of niflumic acid-based N-acylhydrazone derivatives as novel anti-inflammatory and analgesic agents | Request PDF - ResearchGate. Available from: [Link]

-

Novel Polymorphic Cocrystals of the Non-Steroidal Anti-Inflammatory Drug Niflumic Acid: Expanding the Pharmaceutical Landscape - PMC. Available from: [Link]

-

The Buchwald‐Hartwig Amination of Nitroarenes | Request PDF - ResearchGate. Available from: [Link]

-

Binary and Ternary Inclusion Complexes of Niflumic Acid: Synthesis, Characterization, and Dissolution Profile - MDPI. Available from: [Link]

-

Ullmann Reaction - Cambridge University Press. Available from: [Link]

-

Ullmann Reaction - J&K Scientific LLC. Available from: [Link]

-

NITROBENZOIC ACID - Ataman Kimya. Available from: [Link]

-

NITROBENZOIC ACID - Ataman Kimya. Available from: [Link]

- US5198575A - Preparation of nitrobenzoic and anthranilic acids - Google Patents.

- US1458715A - Process for making nitrobenzoic acid and intermediates - Google Patents.

-

Benzoic acid - Wikipedia. Available from: [Link]

-

(PDF) Direct synthesis of p-nitrobenzoic acid and benzoic acids from benzyl ketones and acetophenones using the CAN/HOAc system - ResearchGate. Available from: [Link]

- US3681444A - Preparation of para nitrobenzoic acids and 4{40 -nitro-4-biphenylcarboxylic acids - Google Patents.

-

m-NITROBENZOIC ACID - Organic Syntheses Procedure. Available from: [Link]

-

Therapeutic and clinical applications of nitroxide compounds - PubMed. Available from: [Link]

- US3030414A - Process of preparing meta- and para-nitrobenzoic acids - Google Patents.

-

Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer - Preprints.org. Available from: [Link]

-

From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - MDPI. Available from: [Link]

-

The Emerging Therapeutic Potential of Nitro Fatty Acids and Other Michael Acceptor-Containing Drugs for the Treatment of Inflammation and Cancer - PMC. Available from: [Link]

Sources

- 1. Ullmann Reaction | Thermo Fisher Scientific - JP [thermofisher.com]

- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 3. synarchive.com [synarchive.com]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. Mefenamic acid - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. CN103420863A - Mefenamic acid short-process synthesis preparation and refining method - Google Patents [patents.google.com]

- 15. asianpubs.org [asianpubs.org]

- 16. Niflumic acid - Wikipedia [en.wikipedia.org]

- 17. Novel Polymorphic Cocrystals of the Non-Steroidal Anti-Inflammatory Drug Niflumic Acid: Expanding the Pharmaceutical Landscape - PMC [pmc.ncbi.nlm.nih.gov]

- 18. P-nitrobenzoic acid: chemical properties and applications_Chemicalbook [chemicalbook.com]

- 19. mdpi.com [mdpi.com]

Navigating the Niche: A Technical Guide to Sourcing and Qualifying 3-(Benzylamino)-4-nitrobenzoic Acid for Drug Discovery

For researchers and drug development professionals, the integrity of starting materials is the bedrock of reliable and reproducible results. This guide provides an in-depth technical overview of the procurement and qualification of 3-(Benzylamino)-4-nitrobenzoic acid (CAS No. 18095-25-5), a niche yet potentially valuable building block in medicinal chemistry. The principles and methodologies outlined here are designed to ensure the highest standards of scientific rigor, from initial supplier identification to the release of the material for synthesis.

The Criticality of Starting Material Quality in Drug Discovery

In the intricate process of drug discovery, the quality of each component, no matter how seemingly insignificant, can have a cascading impact on the entire development pipeline. The use of impure or misidentified starting materials can lead to failed experiments, misleading biological data, and ultimately, the costly termination of promising drug candidates. Therefore, a robust and well-documented procurement and quality control (QC) process is not merely a matter of compliance but a fundamental aspect of sound scientific practice.

For a compound like 3-(Benzylamino)-4-nitrobenzoic acid, which is not a common off-the-shelf reagent, the challenges of sourcing are amplified. A limited supplier base necessitates a more stringent approach to qualification and a deeper understanding of the potential risks associated with a less-established supply chain.

The Supplier Landscape for 3-(Benzylamino)-4-nitrobenzoic Acid: A Case of Scarcity

Initial investigations into the supplier landscape for 3-(Benzylamino)-4-nitrobenzoic acid reveal a significant challenge: a very limited number of commercial sources. This scarcity underscores the importance of a meticulous supplier evaluation process.

As of the time of this writing, the following supplier has been identified:

| Supplier | Distributor | Available Quantity |

| Laibo Chem | Orion Cientific | 250mg[1] |

The limited availability of this compound suggests that it may be produced on a smaller scale, potentially on a made-to-order basis. This can have implications for lead times, batch-to-batch consistency, and the availability of comprehensive analytical data.

A Risk-Based Approach to Supplier Qualification

Given the limited choice of suppliers, a rigorous qualification process is paramount. This process should be designed to thoroughly assess the supplier's capabilities and their commitment to quality. The following workflow provides a systematic approach to qualifying a new supplier for a critical starting material.

Caption: A risk-based workflow for qualifying a new chemical supplier.

Initial Documentation Review

The first step in qualifying a supplier is a thorough review of their available documentation. This includes:

-

Certificate of Analysis (CoA): A CoA for a specific batch of 3-(Benzylamino)-4-nitrobenzoic acid should be requested. This document provides critical information about the purity, identity, and physical properties of the material. A comprehensive CoA will include the analytical methods used and the corresponding results.

-

Specifications: The supplier should provide a document detailing the agreed-upon specifications for the product, including acceptable ranges for purity, impurities, and other relevant parameters.

-

Safety Data Sheet (SDS): The SDS is essential for understanding the handling, storage, and safety precautions required for the compound.

The Power of the Audit

While a physical, on-site audit may not always be feasible for a small-scale research chemical supplier, a remote audit or a detailed questionnaire can provide valuable insights into their quality management system. Key areas to probe include:

-

Quality Control Processes: How do they ensure the quality of their raw materials and finished products? What analytical equipment do they use?

-

Manufacturing Processes: Do they have documented manufacturing procedures? How do they ensure batch-to-batch consistency?

-

Documentation Practices: Are their processes well-documented and are records maintained?

Incoming Quality Control: A Self-Validating System

Once a potential supplier has been identified and has passed the initial documentation review, a sample of 3-(Benzylamino)-4-nitrobenzoic acid should be procured for in-house quality control testing. This step is non-negotiable and serves as the ultimate verification of the supplier's claims. The following QC protocol is recommended for the comprehensive evaluation of a new batch of this starting material.

Caption: A comprehensive workflow for the quality control of incoming starting materials.

Step-by-Step Methodologies for Key Experiments

4.1.1. Identity Confirmation

-

Method 1: High-Performance Liquid Chromatography (HPLC) with a Reference Standard

-

Objective: To confirm the identity of the received material by comparing its retention time to that of a previously characterized, authentic reference standard.

-

Procedure:

-

Develop a suitable HPLC method with a C18 column and a mobile phase gradient of water and acetonitrile with 0.1% formic acid.

-

Prepare a solution of the reference standard and a separate solution of the incoming material at the same concentration.

-

Inject both solutions onto the HPLC system and compare the retention times of the major peaks. The retention time of the main peak in the incoming material should match that of the reference standard within a narrow, predefined window.

-

-

-

Method 2: Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight of the compound.

-

Procedure:

-

Infuse a dilute solution of the material into an electrospray ionization (ESI) mass spectrometer.

-

Acquire the mass spectrum in both positive and negative ion modes.

-

The observed mass-to-charge ratio (m/z) should correspond to the expected molecular weight of 3-(Benzylamino)-4-nitrobenzoic acid (C14H12N2O4, MW: 272.26 g/mol ).

-

-

4.1.2. Purity Assessment

-

Method: HPLC with UV Detection

-

Objective: To determine the purity of the material by calculating the area percentage of the main peak relative to all other peaks in the chromatogram.

-

Procedure:

-

Using the HPLC method developed for identity confirmation, inject a solution of the incoming material.

-

Integrate all peaks in the chromatogram.

-

Calculate the area percentage of the main peak. A typical purity specification for a research-grade starting material would be ≥95%.

-

-

4.1.3. Residual Solvents and Water Content

-

Method 1: Gas Chromatography (GC) for Residual Solvents

-

Objective: To identify and quantify any residual solvents from the synthesis and purification process.

-

Procedure:

-

Dissolve a known amount of the material in a suitable solvent (e.g., DMSO).

-

Analyze the sample by headspace GC with a flame ionization detector (FID).

-

Compare the retention times of any observed peaks to those of known solvent standards.

-

-

-

Method 2: Karl Fischer Titration for Water Content

-

Objective: To determine the water content of the material.

-

Procedure:

-

Perform a coulometric or volumetric Karl Fischer titration on a known amount of the material.

-

-

A Practical Guide to Purchasing

Once a supplier has been qualified and a batch of 3-(Benzylamino)-4-nitrobenzoic acid has passed incoming QC, the purchasing process can be initiated.

-

Purchase Order (PO): A detailed PO should be issued that clearly states the compound name, CAS number, required quantity, and the agreed-upon specifications.

-

Request for CoA with Shipment: It is best practice to request that a copy of the CoA for the specific batch being shipped is included with the material.

-

Lead Times: Due to the likely small-scale production of this compound, it is crucial to factor in potentially long lead times when planning experiments.

-

Re-qualification: For subsequent purchases, a full re-qualification of the supplier may not be necessary. However, each new batch of material must undergo the full incoming QC testing protocol.

Conclusion: The Imperative of Vigilance

The procurement of a niche chemical like 3-(Benzylamino)-4-nitrobenzoic acid requires a heightened level of diligence from the researcher. The limited supplier landscape necessitates a robust supplier qualification process and an unwavering commitment to in-house quality control. By adopting the principles and methodologies outlined in this guide, scientists and drug development professionals can mitigate the risks associated with sourcing less common starting materials and ensure the integrity of their research from the very first step.

References

-

Orion Cientific. 3-(Benzylamino)-4-nitrobenzoic acid , Package: 250mg , Laibo Chem. Available at: [Link].

Sources

Introduction to the chemistry of aminobenzoic acids

An In-depth Technical Guide to the Chemistry of Aminobenzoic Acids

Authored by: Gemini, Senior Application Scientist

Aminobenzoic acids are a class of bifunctional aromatic compounds that serve as fundamental building blocks in chemistry, biology, and materials science. Possessing both an amino group and a carboxylic acid group attached to a benzene ring, these molecules exhibit a rich and versatile chemistry. Their isomeric forms—ortho, meta, and para—display distinct physical properties and chemical reactivities, leading to a diverse range of applications, most notably in the pharmaceutical industry. This guide provides a comprehensive exploration of the core chemistry of aminobenzoic acids, detailing their structure, synthesis, key reactions, and critical applications for researchers, scientists, and drug development professionals. We delve into the causality behind synthetic choices and analytical methods, grounding the discussion in established protocols and authoritative literature to provide a field-proven perspective on these vital chemical scaffolds.

Core Concepts: Structure and Isomerism

Aminobenzoic acid is an organic compound consisting of a benzene ring substituted with both an amino (-NH₂) and a carboxyl (-COOH) group.[1] The relative positions of these two functional groups give rise to three structural isomers: 2-aminobenzoic acid (ortho), 3-aminobenzoic acid (meta), and 4-aminobenzoic acid (para). This isomerism is not a trivial distinction; it profoundly influences the molecule's physical properties, such as melting point and solubility, as well as its electronic properties, chemical reactivity, and biological function.[2][3][4]

The para-isomer, commonly known as PABA, is a white crystalline solid that is slightly soluble in water.[1] The ortho-isomer, anthranilic acid, is also a white solid when pure, though commercial samples can appear yellow.[2] The meta-isomer is similarly a white solid, slightly soluble in water but soluble in various organic solvents.[3] The presence of both an acidic (carboxyl) and a basic (amino) group makes these compounds amphoteric.[2]

Diagram 1: Structural Isomers of Aminobenzoic Acid

Table 1: Comparative Properties of Aminobenzoic Acid Isomers

| Property | ortho-Aminobenzoic Acid (Anthranilic Acid) | meta-Aminobenzoic Acid (MABA) | para-Aminobenzoic Acid (PABA) |

| IUPAC Name | 2-Aminobenzoic acid | 3-Aminobenzoic acid | 4-Aminobenzoic acid |

| CAS Number | 118-92-3 | 99-05-8 | 150-13-0[1] |

| Molar Mass | 137.14 g/mol | 137.14 g/mol | 137.14 g/mol [1] |

| Appearance | White to yellow solid[2] | Off-white crystalline powder[5] | White to grey crystalline solid[1] |

| Melting Point | 145 °C[6] | 172-176 °C[5] | 187-189 °C[7] |

| Solubility | Slightly soluble in water; soluble in hot water, alcohol, ether[2] | Slightly soluble in water; freely soluble in alcohol[3][5] | Slightly soluble in water[1] |

| Key Feature | Precursor to tryptophan[8] | Important drug intermediate[5] | Precursor to folate in bacteria[9] |

Synthesis of Aminobenzoic Acids: Pathways and Protocols

The industrial production of aminobenzoic acids relies on robust and scalable chemical transformations. The choice of synthetic route is dictated by the desired isomer and the availability of starting materials.

Key Industrial Syntheses:

-

para-Aminobenzoic Acid (PABA): The two primary industrial routes are the reduction of 4-nitrobenzoic acid and the Hofmann degradation of the monoamide derived from terephthalic acid.[9] The reduction of the nitro group is often achieved via catalytic hydrogenation.[10]

-

ortho-Aminobenzoic Acid (Anthranilic Acid): This isomer is commercially produced from phthalic anhydride. The process involves amination to form a phthalamic acid salt, followed by a Hofmann rearrangement induced by hypochlorite.[2] This method is a classic example of converting a dicarboxylic acid derivative into an amino acid.

-

meta-Aminobenzoic Acid (MABA): The most direct synthesis involves the reduction of 3-nitrobenzoic acid.[3]

Diagram 2: General Synthesis of PABA via Reduction

Caption: Reduction of 4-nitrobenzoic acid to PABA.

Experimental Protocol: Synthesis of Anthranilic Acid from Phthalimide

This protocol details the Hofmann rearrangement, a reliable laboratory-scale method for synthesizing anthranilic acid. The causality behind this multi-step process involves the conversion of an amide into a primary amine with one fewer carbon atom.

Materials:

-

Phthalimide

-

Sodium hydroxide (NaOH)

-

Bromine (Br₂) or Sodium hypochlorite (NaOCl) solution (5%)

-

Hydrochloric acid (HCl), concentrated

-

Glacial acetic acid

-

Ice, distilled water

Step-by-Step Methodology:

-

Preparation of Hypobromite/Hypochlorite Solution: Dissolve sodium hydroxide in water in a flask and cool the solution in an ice bath to 0°C. Slowly add bromine or sodium hypochlorite solution while stirring vigorously. This in situ generation of sodium hypobromite or hypochlorite is critical as these reagents are unstable.[11]

-

Amide Reaction: To the cold hypohalite solution, add finely powdered phthalimide in one portion. Continue vigorous stirring.[11]

-

Hofmann Rearrangement: Add a further concentrated solution of sodium hydroxide. The temperature will rise; the reaction is then heated to approximately 80°C for a few minutes to ensure the rearrangement goes to completion.[6][11] This heating step provides the activation energy for the isocyanate intermediate to hydrolyze.